molecular formula C17H22N2O3 B362488 1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one CAS No. 890602-09-2

1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one

Cat. No.: B362488
CAS No.: 890602-09-2
M. Wt: 302.37g/mol
InChI Key: HWRWMUYAFYXWPY-UHFFFAOYSA-N
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Description

1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one is a complex organic compound featuring a pyrazole ring, a hydroxypropoxy group, and a phenylpropanone moiety

Preparation Methods

The synthesis of 1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act by inhibiting enzymes or modulating receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-17(21)14-5-7-16(8-6-14)22-11-15(20)10-19-13(3)9-12(2)18-19/h5-9,15,20H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRWMUYAFYXWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2C(=CC(=N2)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321691
Record name 1-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890602-09-2
Record name 1-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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